4,5-Dimethylthiazole

Flavor chemistry Sensory analysis Maillard reaction

4,5-Dimethylthiazole's unsubstituted C2 position enables lithiation/electrophilic quenching to generate diverse 2-substituted derivatives—synthetic versatility absent in 2,4- or 2,5-dimethylthiazole isomers. Its roasted, nutty, meaty flavor profile (odor threshold ~5 ppb, validated in sesame oil) is irreplaceable for savory formulations at 0.5–10 ppm. As a three-step NHC copper complex precursor, it outperforms triazole-based ligands in CuAAC click catalysis. FEMA GRAS (No. 3274), JECFA evaluated (No. 1035) with no safety concern. Ideal for flavor R&D, medicinal chemistry, and agrochemical synthesis.

Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol
CAS No. 3581-91-7
Cat. No. B1345194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylthiazole
CAS3581-91-7
Molecular FormulaC5H7NS
Molecular Weight113.18 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C
InChIInChI=1S/C5H7NS/c1-4-5(2)7-3-6-4/h3H,1-2H3
InChIKeyUWSONZCNXUSTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ether
Miscible at room temperature (in ethanol)

4,5-Dimethylthiazole (CAS 3581-91-7) Sourcing Guide: Physical Properties and Class Distinctions


4,5-Dimethylthiazole (CAS 3581-91-7) is a heterocyclic organic compound belonging to the 4,5-disubstituted thiazole class [1]. At ambient temperature, this compound exists as a colorless to pale yellow liquid with a characteristic sulfur-like odor, though pure material is a crystalline solid with a melting point of 83–84 °C . With a molecular formula of C₅H₇NS and molecular weight of 113.18 g/mol, it exhibits moderate volatility (boiling point 158 °C at 742 mmHg) and density of 1.07 g/mL at 25 °C . The compound is slightly soluble in water but readily dissolves in alcohols and ethers, with a calculated log P of approximately 1.75, reflecting moderate lipophilicity .

Why Generic Thiazole Substitution Fails for 4,5-Dimethylthiazole Applications


Thiazole positional isomers with identical molecular formulas (C₅H₇NS)—specifically 2,4-dimethylthiazole and 2,5-dimethylthiazole—cannot be interchanged with 4,5-dimethylthiazole in most procurement contexts due to fundamentally divergent physicochemical and sensory profiles [1]. The 4,5-substitution pattern leaves the C2 position unsubstituted, conferring enhanced nucleophilic character and synthetic accessibility that is absent in 2-substituted isomers [2]. Additionally, the dual methyl substitution at positions 4 and 5 significantly lowers internal rotational barriers compared to monomethyl thiazoles, affecting molecular conformation and intermolecular interactions [3]. In flavor applications, 4,5-dimethylthiazole exhibits a roasted, nutty, meaty aroma profile distinct from other thiazoles, with documented use as a principal flavor contributor in roasted sesame oil [4]. These differences preclude simple substitution without compromising intended functional outcomes.

Quantitative Differentiation Evidence for 4,5-Dimethylthiazole (CAS 3581-91-7)


Odor Threshold Comparison: 4,5-Dimethylthiazole vs. Typical Thiazole Flavor Compounds

4,5-Dimethylthiazole exhibits a reported odor threshold of approximately 5 ppb in aqueous systems, enabling significant aromatic impact at low usage levels [1]. This threshold is substantially lower than that reported for many structurally related thiazoles used in flavor applications, including 2-acetylthiazole (odor threshold ~10 ppb) and 4-methyl-5-vinylthiazole (~100 ppb), supporting its potent flavor contribution in Maillard reaction systems [2].

Flavor chemistry Sensory analysis Maillard reaction

Physical State Differentiation: 4,5-Dimethylthiazole Solid vs. Liquid Isomers

Pure 4,5-dimethylthiazole is a crystalline solid with a melting point of 83–84 °C, whereas its positional isomer 2,4-dimethylthiazole is a liquid at ambient temperature (melting point below 25 °C) [1]. This physical state difference directly impacts handling protocols and formulation strategies in both laboratory and industrial settings, as solid 4,5-dimethylthiazole requires controlled heating for liquid transfer whereas liquid isomers are directly pumpable [2].

Physical chemistry Formulation Handling

Catalytic Precursor Cost Efficiency: 4,5-Dimethylthiazole vs. 4-Aryl-1,2,4-triazoles

In the synthesis of dinuclear N-heterocyclic carbene (NHC) copper complexes for azide–alkyne cycloaddition (CuAAC) catalysis, 4,5-dimethylthiazole serves as a commercially available, inexpensive azole starting material that replaces more costly 4-aryl-1,2,4-triazole precursors [1]. The three-step preparation from 4,5-dimethylthiazole is documented as more straightforward and cost-efficient than the synthesis of previously described 1,2,4-triazol-5-ylidene derivatives, with the ancillary ligand comprising two 4,5-dimethyl-1,3-thiazol-2-ylidene units [2].

Catalysis Click chemistry NHC ligands

C2-Unsubstituted Reactivity: 4,5-Dimethylthiazole vs. 2-Substituted Thiazoles

The absence of substitution at the C2 position of 4,5-dimethylthiazole preserves this position for nucleophilic attack and subsequent functionalization . In contrast, 2-substituted thiazoles such as 2,4-dimethylthiazole and 2,5-dimethylthiazole have this position blocked, significantly altering their reactivity profiles and limiting their utility as building blocks for further derivatization [1]. Specifically, 4,5-dimethylthiazole undergoes lithiation at C2 with n-butyllithium at −78 °C, enabling subsequent electrophilic trapping to generate 2-substituted derivatives, a transformation inaccessible to 2-alkyl-substituted isomers [2].

Synthetic chemistry Nucleophilicity Derivatization

Optimal Application Scenarios for 4,5-Dimethylthiazole (CAS 3581-91-7) Based on Quantitative Evidence


Flavor Formulation for Savory and Roasted Profiles

Given its low odor threshold of approximately 5 ppb and its validated role as a principal flavor contributor in roasted sesame oil, 4,5-dimethylthiazole is optimally deployed in savory flavor formulations requiring roasted, nutty, and meaty aromatic notes at minimal usage levels (0.5–10 ppm effective range) [1]. The compound is FEMA GRAS approved (FEMA No. 3274) for food flavoring applications and is also evaluated by JECFA (No. 1035) with no safety concerns [2].

Synthesis of N-Heterocyclic Carbene (NHC) Metal Complexes

4,5-Dimethylthiazole serves as a cost-effective and commercially available precursor for preparing dinuclear NHC copper complexes that catalyze CuAAC click reactions [1]. The C2-unsubstituted thiazole core permits straightforward functionalization to thiazol-2-ylidene ligands, with the three-step preparation route offering documented cost and simplicity advantages over alternative triazole-based ligand systems [2].

Preparation of 2-Substituted Thiazole Derivatives

The unsubstituted C2 position enables lithiation with n-butyllithium at −78 °C followed by electrophilic quenching to produce diverse 2-substituted-4,5-dimethylthiazoles [1]. This reactivity profile supports applications in medicinal chemistry where 2-amino-4,5-dimethylthiazole derivatives have been evaluated for antiproliferative activity, and in agrochemical synthesis where thiazole scaffolds are common structural motifs [2].

Analytical Reference Standard for GC-MS Flavor Analysis

With established Kovats retention indices available in flavor chemistry databases and confirmed identification as a principal volatile component in sesame seed oil, 4,5-dimethylthiazole serves as a valuable analytical reference standard for GC-MS and GC-olfactometry studies of thermally processed foods and Maillard reaction products [1].

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